molecular formula C18H13N7O10 B1582208 n,1-Bis(2,4-dinitrophenyl)histidine CAS No. 3129-33-7

n,1-Bis(2,4-dinitrophenyl)histidine

Cat. No. B1582208
CAS RN: 3129-33-7
M. Wt: 487.3 g/mol
InChI Key: WOZYZMUUGRWSLF-UHFFFAOYSA-N
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Description

“N,1-Bis(2,4-dinitrophenyl)histidine” is a chemical compound with the molecular formula C18H13N7O10 . It is also known as "N,N’-Di(DNP)-L-histidine" .


Synthesis Analysis

The synthesis of compounds similar to “n,1-Bis(2,4-dinitrophenyl)histidine” has been reported in the literature. For instance, the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been used to produce a series of conjugated oligomers . Another study reported the synthesis of Schiff base derivatives by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .


Molecular Structure Analysis

The molecular structure of “n,1-Bis(2,4-dinitrophenyl)histidine” consists of a histidine molecule that is substituted with two 2,4-dinitrophenyl groups . The molecular weight of this compound is 487.3 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “n,1-Bis(2,4-dinitrophenyl)histidine” include a density of 1.7±0.1 g/cm3, boiling point of 716.3±60.0 °C at 760 mmHg, and a flash point of 387.0±32.9 °C . It has 11 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Molecular Mechanisms in Carcinogenesis

Research has investigated the molecular events surrounding carcinogens like Ni(II) compounds, highlighting histidine's role in binding mechanisms that may contribute to carcinogenesis. The study focused on histidine's ability to bind Ni(II) ions, proposing a significant role in the molecular mechanisms underlying carcinogenesis through interaction with nuclear components like histones (Zoroddu et al., 2002).

Histidine Supplementation and Health

The benefits and adverse effects of histidine supplementation have been extensively reviewed, highlighting its impact on health parameters such as BMI, glucose homeostasis, and cognitive function. The review elaborates on histidine's potential benefits in improving metabolic and inflammatory markers while cautioning against high intake levels, which could lead to adverse effects (Thalacker-Mercer & Gheller, 2020).

Antioxidant Properties and Injury Protection

Ergothioneine, a derivative of histidine, has been hypothesized to serve as an adaptive antioxidant, protecting injured tissues. This hypothesis suggests that its accumulation in vivo may be an adaptive mechanism to minimize oxidative damage, emphasizing histidine derivatives' role in biochemical defense mechanisms (Halliwell, Cheah, & Drum, 2016).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling “n,1-Bis(2,4-dinitrophenyl)histidine”. It is advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O10/c26-18(27)14(20-13-3-1-11(22(28)29)6-16(13)24(32)33)5-10-8-21(9-19-10)15-4-2-12(23(30)31)7-17(15)25(34)35/h1-4,6-9,14,20H,5H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZYZMUUGRWSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293498
Record name n,1-bis(2,4-dinitrophenyl)histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,1-Bis(2,4-dinitrophenyl)histidine

CAS RN

3129-33-7
Record name NSC89980
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89980
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,1-bis(2,4-dinitrophenyl)histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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